molecular formula C9H8N2O B1681694 1H-Indole-5-carboxamide CAS No. 1670-87-7

1H-Indole-5-carboxamide

Cat. No.: B1681694
CAS No.: 1670-87-7
M. Wt: 160.17 g/mol
InChI Key: GQMYQEAXTITUAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: SD 169, also known as indole-5-carboxamide, can be synthesized through a series of organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of SD 169 may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The compound is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: SD 169 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of SD 169, while substitution reactions can introduce different functional groups onto the indole ring .

Scientific Research Applications

Pharmaceutical Development

1H-Indole-5-carboxamide has been extensively studied for its potential as a therapeutic agent. Notably, it has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders such as Parkinson's disease. The compound exhibits high selectivity and potency, with derivatives showing IC50 values as low as 0.227 nM against human MAO-B, while demonstrating over 5700-fold selectivity against MAO-A .

Case Study: MAO-B Inhibition

  • Compound : N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide
  • IC50 : 0.227 nM
  • Selectivity : >5700-fold for MAO-B over MAO-A
  • Synthesis : Achieved through standard synthetic procedures with high yields.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. For instance, it has been employed in research targeting discoidin domain receptor 1 (DDR1), which plays a role in cancer metastasis. Compounds derived from indole-5-carboxamide have shown significant inhibitory effects on DDR1, with one derivative exhibiting a half-maximal inhibitory concentration (IC50) of 14.9 nM .

Case Study: DDR1 Inhibition

  • Compound : 2-amino-2,3-dihydro-1H-indene-5-carboxamide
  • IC50 : 14.9 nM
  • Application : Inhibition of collagen-induced DDR1 signaling in pancreatic cancer.

Agricultural Chemicals

The compound also finds applications in agricultural chemistry. It serves as an intermediate in synthesizing agrochemicals that enhance crop protection against pests and diseases. Its structural properties allow it to function effectively as a fungicide or insecticide.

Application Overview

Application AreaFunctionality
AgrochemicalsEnhances crop protection
Fungicides/InsecticidesProtects crops from pathogens

Material Science

In material science, this compound is explored for its potential in organic electronics due to its unique electronic properties. These properties can be harnessed to develop novel materials that improve device performance.

Diagnostics

Research is ongoing into the use of this compound in developing diagnostic tools for various diseases. Its ability to interact with biological pathways makes it a candidate for identifying biomarkers that could lead to early detection and treatment of diseases.

Mechanism of Action

SD 169 exerts its effects by competitively inhibiting the ATP-binding site of p38α MAPK. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. By blocking the activity of p38α MAPK, SD 169 reduces the production of pro-inflammatory cytokines and inhibits T cell activation .

Comparison with Similar Compounds

Uniqueness of SD 169: SD 169 stands out due to its high selectivity for p38α MAPK over other isoforms. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability makes it a convenient option for in vivo studies and potential clinical applications .

Biological Activity

1H-Indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an indole ring structure with a carboxamide group at the 5-position. This structural configuration is crucial for its biological interactions, particularly its ability to act as an inhibitor of specific enzymes.

The biological activity of this compound is primarily attributed to its role as an inhibitor of monoamine oxidase B (MAO-B). Research indicates that this compound exhibits high potency and selectivity as a reversible inhibitor, which is critical in the treatment of neurodegenerative diseases like Parkinson's disease. The most potent derivatives have shown IC50 values in the low nanomolar range, demonstrating significant efficacy against MAO-B while sparing MAO-A, thus minimizing side effects associated with broader inhibition .

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Compounds derived from indole-5-carboxamide have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives have demonstrated GI50 values ranging from 26 nM to 86 nM against human cancer cell lines, outperforming standard treatments like erlotinib .
  • Antimicrobial Properties : Some studies have reported that indole-5-carboxamides exhibit antimicrobial activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. The compound has shown MIC values as low as 0.012 μM, indicating strong potential as an antitubercular agent .
  • Anti-inflammatory Effects : Indole derivatives have also been evaluated for their anti-inflammatory properties. Certain substituted indole-5-carboxamides have been identified as selective antagonists of peptidoleukotrienes, which are involved in inflammatory responses .

Case Study 1: MAO-B Inhibition

A notable study examined various indole-5-carboxamides for their inhibitory effects on MAO-B. The most potent compound identified was N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410), which exhibited an IC50 value of 0.227 nM and over 5700-fold selectivity for MAO-B compared to MAO-A. Computational docking studies elucidated the binding interactions at the enzyme's active site, providing insights into the structure-activity relationship .

Case Study 2: Anticancer Activity

Another significant investigation focused on the antiproliferative effects of various indole derivatives against pancreatic and breast cancer cell lines. Compounds demonstrated IC50 values comparable to erlotinib, with some exhibiting superior activity against specific targets such as EGFR and BRAF V600E mutations . The results indicated that modifications to the indole structure could enhance anticancer efficacy.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Target IC50 (nM) Selectivity
MAO-B InhibitionHuman MAO-B0.227>5700-fold vs MAO-A
Anticancer ActivityVarious Cancer Cell Lines26 - 86Compared to Erlotinib (33)
Antitubercular ActivityMycobacterium tuberculosis0.012Highly effective

Properties

IUPAC Name

1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMYQEAXTITUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566323
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1670-87-7
Record name Indole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1670-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-5-carboxamide
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Synthesis routes and methods I

Procedure details

To a solution of 8.06 gm (50 mMol) indole-5-carboxylic acid in 150 mL dimethylformamide were added 8.11 gm (50 mMol) carbonyldiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 mL concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8.06 gm (50 mmol) indole-5-carboxylic acid in 150 ml dimethylformamide were added 8.11 gm (50 mmol) carbonylidiimidazole and the reaction mixture stirred at ambient temperature for 3 hours. The reaction mixture was then added dropwise to 150 ml concentrated ammonium hydroxide and the reaction mixture was stirred for 18 hours at ambient temperature. The reaction mixture was concentrated under reduced pressure to give a viscous oil which was subjected to silica gel chromatography, eluting with a gradient of dichloromethane containing 0-10% methanol. Fractions shown to contain product were combined and concentrated under reduced pressure to give the title compound as an oil which crystallizes upon standing.
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?

A: this compound serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].

Q2: How do structural modifications to the this compound core affect its biological activity?

A2: Research reveals that even slight alterations to the this compound structure significantly influence its pharmacological profile.

    Q3: Can you elaborate on the mechanism of action of this compound derivatives as MAO-B inhibitors?

    A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].

    Q4: Are there any insights into the pharmacokinetic properties of this compound derivatives?

    A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific this compound derivatives:

    • A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].
    • For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].

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